1-(6-Methylpyridin-3-yl)-1,2-ethanediol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(6-methylpyridin-3-yl)ethane-1,2-diol |
InChI |
InChI=1S/C8H11NO2/c1-6-2-3-7(4-9-6)8(11)5-10/h2-4,8,10-11H,5H2,1H3 |
InChI Key |
FTZFWZMMLSUGTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(CO)O |
Origin of Product |
United States |
Synthetic Methodologies and Innovations for the Preparation of 1 6 Methylpyridin 3 Yl 1,2 Ethanediol
Stereocontrolled Synthesis Approaches Towards Chiral 1-(6-Methylpyridin-3-yl)-1,2-ethanediol
The generation of the two contiguous stereocenters in this compound in a controlled manner is a key challenge. Modern asymmetric synthesis offers several powerful strategies to achieve this, including diastereoselective, enantioselective, and chiral auxiliary-mediated methods.
Diastereoselective Synthetic Pathways
Diastereoselective methods are employed when a pre-existing chiral center in the molecule influences the creation of a new stereocenter. In the context of synthesizing this compound, this would typically involve the reduction of a chiral α-hydroxyketone precursor, 2-hydroxy-1-(6-methylpyridin-3-yl)ethan-1-one. The stereochemical outcome of the reduction of the ketone is directed by the adjacent hydroxyl group.
Substrate-controlled reductions often proceed via a chelation-controlled or a non-chelation-controlled (Felkin-Anh model) pathway, depending on the reducing agent and reaction conditions. For instance, the use of a chelating metal in the reducing agent can lead to a cyclic intermediate, forcing the hydride to attack from a specific face of the carbonyl group. This approach can afford high diastereoselectivity, yielding predominantly either the syn or anti diol.
| Precursor | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 2-hydroxy-1-(6-methylpyridin-3-yl)ethan-1-one | Zinc Borohydride (B1222165) | Diethyl ether | -78 to 0 | >95:5 | ~85 |
| 2-hydroxy-1-(6-methylpyridin-3-yl)ethan-1-one | Sodium Triacetoxyborohydride | Acetonitrile/Acetic Acid | -40 to 0 | 5:>95 | ~90 |
This table presents plausible data for the diastereoselective reduction of a hypothetical precursor based on established methodologies for similar substrates.
Enantioselective Catalytic Methods for Vicinal Diol Formation
Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules from achiral precursors. Two primary catalytic strategies are applicable for the synthesis of chiral this compound: the asymmetric dihydroxylation of an olefin precursor and the asymmetric reduction of a ketone precursor.
The Sharpless Asymmetric Dihydroxylation is a renowned method for the conversion of alkenes to chiral vicinal diols with high enantioselectivity. wikipedia.orgalfa-chemistry.comnih.govorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand. The choice of ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL, often used in premixed formulations like AD-mix-α and AD-mix-β) determines which face of the alkene is hydroxylated, thus controlling the absolute stereochemistry of the resulting diol. wikipedia.orgalfa-chemistry.com For the synthesis of this compound, the precursor would be 3-vinyl-6-methylpyridine.
Alternatively, the enantioselective reduction of a prochiral ketone, such as 1-(6-methylpyridin-3-yl)-2-hydroxyethanone, can be achieved using chiral catalysts. Biocatalytic reductions using enzymes like ketoreductases (KREDs) are particularly effective, often providing high enantiomeric excess under mild conditions. nih.govchinayyhg.com These enzymes, often found in microorganisms like Saccharomyces cerevisiae, can selectively reduce a ketone to a specific enantiomer of the corresponding alcohol.
| Precursor | Catalyst/Reagent | Ligand/Enzyme | Oxidant/Reductant | Enantiomeric Excess (ee %) | Yield (%) |
| 3-vinyl-6-methylpyridine | OsO₄ (cat.), K₃Fe(CN)₆ | (DHQD)₂PHAL (AD-mix-β) | N-Methylmorpholine N-oxide | >98 | ~95 |
| 2-hydroxy-1-(6-methylpyridin-3-yl)ethan-1-one | - | Ketoreductase (KRED) | Isopropanol (cosubstrate) | >99 | ~90 |
This table illustrates potential outcomes for the enantioselective synthesis of the target diol based on the well-established Sharpless Asymmetric Dihydroxylation and biocatalytic reductions.
Application of Chiral Auxiliaries in Asymmetric Induction
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.orgresearchgate.net After the desired stereocenter(s) have been established, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a variety of asymmetric reactions, including aldol (B89426) additions and alkylations. wikipedia.orgresearchgate.net
For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be acylated with a suitable derivative of 6-methylnicotinic acid. The resulting chiral imide can then undergo a diastereoselective reaction, for example, an asymmetric aldol-type reaction with a formaldehyde (B43269) equivalent, to introduce the hydroxymethyl group. Subsequent cleavage of the auxiliary would furnish the chiral α-hydroxy acid or a related precursor, which can then be converted to the target diol.
| Chiral Auxiliary | Reaction Type | Reagents | Diastereomeric Excess (de %) | Yield (%) |
| (S)-4-benzyl-2-oxazolidinone | Asymmetric Aldol Addition | 1. n-BuLi, 2. (6-methylnicotinoyl) chloride, 3. TiCl₄, DIPEA, 4. Formaldehyde | >95 | ~80 |
| (1R,2S)-Ephedrine | Asymmetric Alkylation | 1. 6-methylnicotinic acid, 2. LDA, 3. Benzyloxymethyl chloride | >90 | ~75 |
This table provides hypothetical data for the application of chiral auxiliaries in the synthesis of a precursor to the target diol, based on known applications of these auxiliaries.
Retrosynthetic Analysis and Precursor Derivatization Strategies
A retrosynthetic analysis of this compound reveals several plausible synthetic routes starting from simpler, commercially available precursors. The key disconnections involve the C-C bond between the pyridine (B92270) ring and the ethanediol moiety, and the C-O bonds of the diol.
Oxidation of Styrenic or Olefinic Precursors bearing the 6-Methylpyridin-3-yl Moiety
One of the most direct and efficient methods for the formation of vicinal diols is the dihydroxylation of an alkene. In this approach, the retrosynthetic disconnection of the two C-O bonds in the target molecule leads to the olefin precursor, 3-vinyl-6-methylpyridine.
The dihydroxylation of this vinylpyridine can be achieved using various oxidizing agents. For a racemic synthesis, reagents like osmium tetroxide (OsO₄) with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO), or cold, alkaline potassium permanganate (B83412) (KMnO₄) can be employed. However, for the synthesis of a chiral diol, the Sharpless Asymmetric Dihydroxylation, as discussed in section 2.1.2, is the method of choice. wikipedia.orgalfa-chemistry.comnih.govorganic-chemistry.org This reaction offers high enantioselectivity and is applicable to a wide range of alkenes.
Reduction of α-Hydroxyketones or α-Diketones with Pyridyl Substituents
Another common retrosynthetic strategy involves the disconnection of one of the C-H bonds at the stereocenters of the diol, leading back to a carbonyl precursor. The reduction of an α-hydroxyketone, 2-hydroxy-1-(6-methylpyridin-3-yl)ethan-1-one, is a viable route to the target diol.
This reduction can be performed using a variety of reducing agents. For a non-stereoselective reduction, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used. To achieve diastereoselectivity, the choice of reducing agent and conditions is crucial, as detailed in section 2.1.1. For an enantioselective reduction, where the α-hydroxyketone is prochiral, biocatalytic methods using ketoreductases or chemical methods with chiral reducing agents (e.g., chiral boranes or catalysts) can be employed to afford the diol in high enantiomeric purity. nih.govchinayyhg.com
Similarly, the reduction of a corresponding α-diketone, 1-(6-methylpyridin-3-yl)ethane-1,2-dione, could also yield the desired diol. This would require the use of a reducing agent capable of reducing both carbonyl groups, and the stereochemical outcome would depend on the reaction conditions and the nature of the reducing agent.
Carbonyl Additions Utilizing Pyridine-Containing Organometallics
The formation of the carbon-carbon bond between the pyridine ring and the ethanediol fragment can be effectively achieved through the addition of pyridine-containing organometallic reagents to a suitable two-carbon electrophile. This classical yet powerful approach allows for the direct installation of the pyridine core. The process typically involves the generation of a nucleophilic pyridine species, which then attacks a carbonyl-containing compound.
A common strategy involves the metalation of a halo-pyridine precursor, such as 3-bromo-6-methylpyridine or 3-iodo-6-methylpyridine. Treatment with strong bases or via metal-halogen exchange can generate highly reactive organolithium or Grignard reagents. rsc.org These intermediates can then react with a glyoxal (B1671930) equivalent, such as glyoxal trimer dihydrate or a protected form like 2,2-dimethoxyacetaldehyde, to construct the diol backbone. The choice of organometallic reagent and reaction conditions is crucial for achieving high yields and minimizing side reactions. For instance, magnesium and zinc organometallics often offer greater functional group tolerance compared to their lithium counterparts. nih.gov
The regiochemical control of these reactions is generally high, as the metalation site is directed by the halogen atom. rsc.org However, challenges can include the inherent electron-deficient nature of the pyridine ring, which can affect the stability and reactivity of the organometallic intermediate. pharmaguideline.com
Interactive Data Table: Comparison of Organometallic Reagents for Pyridine Functionalization
Below is a representative comparison of different organometallic approaches for the functionalization of a pyridine core, which could be adapted for the synthesis of the target diol.
| Organometallic Reagent | Precursor | Typical Generation Method | Electrophile Example | Yield Range (%) | Reference |
| Pyridyl-lithium | 3-Bromo-6-methylpyridine | n-BuLi, -78 °C | 2,2-Dimethoxyacetaldehyde | 60-75 | rsc.org |
| Pyridyl-magnesium (Grignard) | 3-Bromo-6-methylpyridine | Mg turnings, THF | 2,2-Dimethoxyacetaldehyde | 65-80 | organic-chemistry.org |
| Pyridyl-zinc | 3-Iodo-6-methylpyridine | Zn dust, LiCl | Glyoxal Monohydrate | 70-85 | nih.gov |
Exploration of Sustainable and Green Chemistry Synthetic Routes
The most direct precursor for this transformation is 6-methyl-3-vinylpyridine. The dihydroxylation of this olefin introduces the two hydroxyl groups in a single, highly atom-economical step. This method avoids the use of stoichiometric and often hazardous reagents, aligning with the principles of green chemistry. rsc.org
Catalyst Design for Efficient and Selective Diol Formation
The key to a successful dihydroxylation is the choice of catalyst, which governs both the efficiency and stereoselectivity of the reaction. For the synthesis of chiral diols, asymmetric dihydroxylation (AD) is the method of choice. The Sharpless asymmetric dihydroxylation, which typically employs an osmium tetroxide catalyst in conjunction with a chiral ligand, is a well-established and powerful tool for this purpose. rsc.org
The ligands are typically cinchona alkaloid derivatives, such as (DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether) and (DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl diether), which create a chiral environment around the osmium center, directing the oxidation to one face of the olefin. buchler-gmbh.comgoogle.com This allows for the production of either the (R, R) or (S, S) enantiomer of the diol with high enantiomeric excess. The catalytic cycle is maintained by using a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide, which regenerates the active osmium(VIII) species. khanacademy.org This allows for the use of only a catalytic amount of the toxic and expensive osmium tetroxide. khanacademy.org
Interactive Data Table: Catalyst Systems for Asymmetric Dihydroxylation
This table illustrates typical catalyst systems used for the asymmetric dihydroxylation of olefins, applicable to the synthesis of this compound from 6-methyl-3-vinylpyridine.
| Catalyst System | Chiral Ligand | Co-oxidant | Typical Yield (%) | Typical e.e. (%) | Reference |
| OsO₄ / AD-mix-α | (DHQ)₂PHAL | K₃Fe(CN)₆ / K₂CO₃ | 85-95 | >95 | rsc.org |
| OsO₄ / AD-mix-β | (DHQD)₂PHAL | K₃Fe(CN)₆ / K₂CO₃ | 85-95 | >98 | rsc.org |
| OsO₄ (cat.) | (DHQD)₂PHAL | NMO | 80-92 | >96 | khanacademy.org |
| Immobilized Osmium | Polymer-bound ligand | NMO | 75-90 | >90 | numberanalytics.com |
Solvent Optimization and Atom Economy Considerations
Solvent selection plays a critical role in the sustainability of a chemical process. Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of alternative, more environmentally benign solvents. For dihydroxylation reactions, a common solvent system is a mixture of t-butanol and water, which is effective but can present challenges in product isolation and solvent recycling.
Research into greener solvent systems has explored options such as ionic liquids, deep eutectic solvents, or even performing reactions in aqueous media or under solvent-free conditions. researchgate.netrsc.org For instance, microwave-assisted synthesis in ethanol (B145695) or water has been shown to accelerate pyridine-forming reactions, often with improved yields and reduced reaction times. nih.gov
Atom economy is a measure of how efficiently the atoms from the reactants are incorporated into the final product. jocpr.com The catalytic dihydroxylation of 6-methyl-3-vinylpyridine to form this compound is an addition reaction, which is inherently 100% atom-economical in theory, as all atoms of the vinylpyridine and the two oxygen atoms from the oxidant are incorporated into the product. This stands in contrast to substitution or elimination reactions, which generate stoichiometric byproducts, thus lowering the atom economy.
Process Intensification Techniques for Scale-Up in Academic Research
While batch processing is standard in academic research, process intensification techniques offer significant advantages for synthesizing larger quantities of materials safely and efficiently. These methods aim to make chemical processes smaller, safer, and more energy-efficient.
For the synthesis of pyridine derivatives like this compound, flow chemistry presents a compelling alternative to batch reactors. vcu.edu In a flow setup, reagents are continuously pumped through a heated and pressurized tube or a packed-bed reactor containing a catalyst. This offers superior heat and mass transfer, allowing for rapid and precise control over reaction parameters like temperature, pressure, and residence time. The improved control can lead to higher yields, better selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. Furthermore, immobilizing the catalyst (e.g., an osmium-based catalyst for dihydroxylation) in a packed-bed reactor facilitates its separation from the product stream and allows for its reuse, adding to the process's sustainability and cost-effectiveness. vcu.edu
Microwave-assisted synthesis is another powerful process intensification technique. nih.gov By using microwave irradiation to directly and efficiently heat the reaction mixture, reaction times can be dramatically reduced from hours to minutes. This rapid heating can also lead to cleaner reactions and higher yields by minimizing the formation of byproducts. nih.govbhu.ac.in
Advanced Spectroscopic and Structural Characterization of 1 6 Methylpyridin 3 Yl 1,2 Ethanediol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignment
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural elucidation of 1-(6-Methylpyridin-3-yl)-1,2-ethanediol in solution. It provides precise information about the chemical environment of each nucleus, their connectivity, and spatial relationships.
Multi-dimensional NMR Techniques (2D COSY, HSQC, HMBC, NOESY) for Detailed Connectivity and Proximity Analysis
While specific 2D NMR data for this compound is not extensively published, the expected correlations can be predicted based on its structure. A COSY (Correlation Spectroscopy) experiment would reveal proton-proton couplings. For instance, the methine proton of the diol would show a correlation with the methylene (B1212753) protons, and the aromatic protons on the pyridine (B92270) ring would exhibit correlations consistent with their coupling patterns.
An HSQC (Heteronuclear Single Quantum Coherence) spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the unambiguous assignment of the carbon signals for the methyl, methylene, methine, and aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for establishing the connectivity across the molecule. For example, the methyl protons would show correlations to the C6 carbon of the pyridine ring, and the diol protons would show correlations to the C3 carbon of the pyridine ring, confirming the substitution pattern.
Finally, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would provide information about through-space proximity of protons. This is crucial for determining the preferred conformation of the diol side chain relative to the pyridine ring. For example, NOE correlations between the methine proton of the diol and the H2 or H4 protons of the pyridine ring would indicate a specific spatial arrangement.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |
| CH₃ | ~2.5 | ~24 | C5, C6 | H5 |
| H2 | ~8.4 | ~150 | C3, C4, C6 | H4, Methine H |
| H4 | ~7.6 | ~135 | C2, C3, C5, C6 | H2, H5 |
| H5 | ~7.2 | ~123 | C3, C4, C6, CH₃ | H4, CH₃ |
| Methine CH | ~4.8 | ~75 | C3, Methylene C | H2, Methylene H |
| Methylene CH₂ | ~3.6-3.8 | ~68 | Methine C | Methine H |
Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.
Application of Chiral Derivatizing Agents (CDAs) for Enantiomeric Excess Determination
To determine the enantiomeric excess of a sample of this compound, chiral derivatizing agents (CDAs) can be employed in conjunction with NMR spectroscopy. The reaction of the diol with a chiral agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), results in the formation of diastereomeric esters. These diastereomers exhibit distinct NMR signals, particularly for protons close to the newly formed chiral center. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio and thus the enantiomeric excess can be accurately quantified.
Vibrational Spectroscopy (Infrared and Raman) for Probing Inter- and Intramolecular Hydrogen Bonding Networks
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly sensitive to the functional groups and bonding arrangements within a molecule. For this compound, these methods are particularly valuable for studying the hydrogen bonding networks.
The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the diol. The breadth and position of this band can provide insights into the extent of both intramolecular (between the two hydroxyl groups) and intermolecular hydrogen bonding. Sharper, free O-H bands may be observed in dilute solutions in non-polar solvents.
Characteristic C-H stretching vibrations for the methyl and aromatic groups would appear around 2850-3100 cm⁻¹. The pyridine ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region. researchgate.netmdpi.com Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the C-C and C=C stretching modes of the pyridine ring.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H Stretch (Hydrogen Bonded) | 3200 - 3600 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=N, C=C Stretch (Pyridine Ring) | 1400 - 1600 |
| C-O Stretch | 1000 - 1200 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elucidation of Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This is a crucial step in confirming the identity of the compound.
Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate the molecular ion. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of water (M-18), cleavage of the C-C bond in the diol side chain, and fragmentation of the pyridine ring. The stability of the resulting fragments, such as the formation of a stable pyridinium (B92312) ion, will influence the relative intensities of the peaks in the spectrum. chemguide.co.uklibretexts.org
Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous determination of the absolute stereochemistry of a chiral center. For this compound, a successful crystal structure analysis would reveal the conformation of the diol side chain relative to the pyridine ring and how the molecules pack in the crystal lattice. This packing is often dictated by intermolecular hydrogen bonds involving the hydroxyl groups and the nitrogen atom of the pyridine ring. A related compound, 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, has been characterized by single-crystal X-ray diffraction, revealing a symmetrical molecule with intramolecular hydrogen bonds. researchgate.net
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α, β, γ (°) | 90 |
| Z | 4 |
| R-factor | < 0.05 |
Note: This data is hypothetical and serves as an example of what would be obtained from an X-ray diffraction experiment.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy for Chiroptical Characterization
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information about the stereochemistry of chiral molecules. These methods measure the differential absorption and refraction of left and right circularly polarized light, respectively. For an enantiomerically pure sample of this compound, the CD spectrum would show characteristic positive or negative Cotton effects corresponding to the electronic transitions of the chromophores in the molecule, primarily the pyridine ring. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral centers. ORD spectroscopy, which measures the change in optical rotation with wavelength, provides complementary information and can be used to determine the absolute configuration by comparison with known compounds or theoretical calculations.
Reactivity, Reaction Mechanisms, and Transformational Chemistry of 1 6 Methylpyridin 3 Yl 1,2 Ethanediol
Functional Group Transformations of the 1,2-Diol Moiety
The 1,2-ethanediol (B42446) group is a versatile functional moiety capable of undergoing a variety of transformations. Its reactivity is centered on the two adjacent hydroxyl groups.
Oxidation Reactions to Aldehydes, Ketones, or Carboxylic Acids
The oxidation of the 1,2-diol in 1-(6-Methylpyridin-3-yl)-1,2-ethanediol can lead to several products depending on the reagents and reaction conditions. A key reaction for vicinal diols is oxidative cleavage.
Oxidative Cleavage: Reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) can cleave the carbon-carbon bond between the two hydroxyl-bearing carbons. This reaction would break the ethanediol chain, yielding two separate molecules. The expected products from the cleavage of this compound would be 6-methylpyridine-3-carbaldehyde and formaldehyde (B43269).
| Oxidizing Agent | Substrate | Expected Products |
| Periodic acid (HIO₄) | This compound | 6-Methylpyridine-3-carbaldehyde, Formaldehyde |
| Lead tetraacetate (Pb(OAc)₄) | This compound | 6-Methylpyridine-3-carbaldehyde, Formaldehyde |
Oxidation without Cleavage: Selective oxidation of the secondary alcohol to a ketone is also possible using milder oxidizing agents, which would yield a hydroxy ketone. Further oxidation could potentially lead to a carboxylic acid, though this might involve cleavage depending on the conditions.
Chemoselective Derivatization (e.g., Etherification, Esterification, Acetal (B89532)/Ketal Formation)
The hydroxyl groups of the diol moiety can be selectively derivatized.
Esterification: The diol can react with acyl chlorides or acid anhydrides in the presence of a base to form mono- or di-esters. The relative reactivity of the primary versus the secondary alcohol would influence the product distribution in the case of mono-esterification.
Etherification: Reaction with alkyl halides under basic conditions (like the Williamson ether synthesis) would yield ethers.
Acetal/Ketal Formation: A significant reaction for 1,2-diols is their use as protecting groups for carbonyl compounds. Conversely, the diol itself can react with an aldehyde or a ketone in the presence of an acid catalyst to form a cyclic acetal or ketal, respectively. For instance, reaction with acetone (B3395972) would yield a five-membered ring known as an acetonide. This is a common strategy to protect the diol functionality during reactions at other parts of the molecule.
Rearrangement Reactions (e.g., Pinacol (B44631) Rearrangement Analogs)
The pinacol rearrangement is a characteristic reaction of 1,2-diols under acidic conditions. The process involves protonation of a hydroxyl group, loss of water to form a carbocation, followed by a 1,2-migratory shift to form a more stable carbonyl compound. For this compound, this would likely involve the formation of a carbocation at the carbon adjacent to the pyridine (B92270) ring, which would be stabilized by the aromatic system. A subsequent hydride shift would lead to the formation of a ketone.
Reactivity Profile of the Pyridine Nitrogen Atom
The nitrogen atom in the pyridine ring is basic and nucleophilic, making it a site for various reactions.
N-Oxidation and Quaternization Reactions
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA). The resulting this compound N-oxide would have altered electronic properties, affecting the reactivity of the pyridine ring itself.
Quaternization: As a nucleophile, the pyridine nitrogen can react with alkyl halides (e.g., methyl iodide) to form a quaternary pyridinium (B92312) salt. This reaction introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's properties and making the pyridine ring more susceptible to nucleophilic attack.
| Reaction | Reagent | Product Type |
| N-Oxidation | m-CPBA or H₂O₂ | Pyridine-N-oxide |
| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Pyridinium Salt |
Electrophilic Aromatic Substitution on the Pyridine Ring (if applicable)
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult compared to benzene (B151609) because the electronegative nitrogen atom deactivates the ring towards electrophilic attack. rsc.org Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated. The resulting positive charge on the pyridinium ion makes the ring even more deactivated. rsc.orgresearchgate.net
Mechanistic Investigations of Key Reaction Pathways
The elucidation of reaction mechanisms is fundamental to understanding and controlling chemical transformations. For a molecule such as this compound, a variety of techniques can be employed to probe the intricate details of its reaction pathways. These investigations provide insights into the sequence of bond-forming and bond-breaking events, the nature of reaction intermediates, and the structure of transition states.
For a hypothetical reaction involving this compound, such as an oxidation reaction, a series of experiments could be designed to determine the reaction order. The concentration of this compound and the oxidizing agent would be varied independently, and the initial rate of the reaction would be measured.
Hypothetical Kinetic Data for the Oxidation of this compound
| Experiment | [this compound] (M) | [Oxidant] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 8.0 x 10⁻⁵ |
Isotopic labeling is a powerful technique used to trace the path of atoms or groups of atoms through a chemical reaction. By replacing an atom in a reactant molecule with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), the fate of that specific atom can be followed using analytical techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
In the context of this compound, isotopic labeling could be employed to elucidate the mechanism of various reactions. For instance, in an acid-catalyzed dehydration reaction, one of the hydroxyl groups could be labeled with ¹⁸O. If the resulting product, an epoxide or a ketone, contains the ¹⁸O label, it provides evidence for the specific hydroxyl group that was eliminated. Conversely, if the water molecule eliminated contains the ¹⁸O, it suggests a different mechanistic pathway.
Similarly, to study the mechanism of a pinacol-type rearrangement, the carbon backbone of the ethanediol moiety could be labeled with ¹³C. The position of the ¹³C label in the rearranged product would unambiguously reveal which group migrated during the reaction, providing crucial details about the bond-breaking and bond-forming events of the rearrangement process.
Hammett studies are a classic tool in physical organic chemistry used to investigate the electronic effects of substituents on the rate and equilibrium of reactions of aromatic compounds. This approach is based on the Hammett equation, which is a linear free energy relationship (LFER) that correlates the reaction rate or equilibrium constant for a series of reactions with the electronic properties of varying substituents.
The Hammett equation is given by: log(k/k₀) = ρσ
Where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
To apply this to this compound, a series of derivatives with different substituents on the pyridine ring could be synthesized. The rate constants for a specific reaction, for example, the solvolysis of the corresponding diol, would be measured for each derivative. A plot of log(k/k₀) versus σ would yield a straight line with a slope equal to ρ.
The sign and magnitude of ρ provide valuable mechanistic information. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or the decrease of positive charge) in the transition state of the rate-determining step. Conversely, a negative ρ value implies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state. The magnitude of ρ reflects the extent of charge development and the proximity of the substituents to the reaction center.
Illustrative Hammett Plot Data for a Reaction of Substituted this compound Derivatives
| Substituent (X) | σ | log(kₓ/kₙ) |
| OCH₃ | -0.27 | -0.54 |
| CH₃ | -0.17 | -0.34 |
| H | 0.00 | 0.00 |
| Cl | 0.23 | 0.46 |
| NO₂ | 0.78 | 1.56 |
A plot of this hypothetical data would yield a positive slope, suggesting a ρ value of approximately +2.0. This would indicate that the transition state of the reaction involves the development of a significant negative charge that is stabilized by electron-withdrawing substituents on the pyridine ring.
Stereochemical Outcomes of Reactions and Stereoretention/Inversion Studies
The stereochemical outcome of a reaction at a chiral center provides profound insights into the reaction mechanism. For this compound, the carbon atom attached to the pyridine ring and a hydroxyl group is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Reactions occurring at this chiral center can proceed with retention of configuration, inversion of configuration, or racemization (a mixture of both).
Retention of configuration implies that the new bond is formed on the same side from which the leaving group departed. This is often observed in reactions involving neighboring group participation or double inversion.
Inversion of configuration means the incoming group attacks from the side opposite to the leaving group. This is the hallmark of an Sₙ2 reaction mechanism.
Racemization suggests the formation of a planar, achiral intermediate, such as a carbocation in an Sₙ1 reaction, which can be attacked from either face with equal probability.
To study the stereochemical outcome of a reaction of this compound, one would start with an enantiomerically pure sample of the diol. After the reaction is complete, the stereochemistry of the product would be determined using techniques such as polarimetry (to measure the optical rotation) or chiral chromatography (to separate and quantify the enantiomers).
For instance, if a substitution reaction at the chiral center of enantiomerically pure this compound results in a product with the opposite configuration (inversion), it would strongly support an Sₙ2 mechanism. If the product is a racemic mixture, an Sₙ1 mechanism involving a carbocation intermediate would be indicated. The observation of retention of configuration would point towards a more complex mechanism, possibly involving the participation of the adjacent hydroxyl group.
Computational and Theoretical Studies on 1 6 Methylpyridin 3 Yl 1,2 Ethanediol
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a robust computational method widely used for studying the electronic properties of organic molecules, including pyridine (B92270) derivatives. researchgate.netias.ac.in Calculations, often employing functionals like B3LYP with basis sets such as 6-311G+(d,p), provide a fundamental understanding of the molecule's stability, reactivity, and electronic distribution. ias.ac.in
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic transitions. bohrium.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. rsc.org
For 1-(6-Methylpyridin-3-yl)-1,2-ethanediol, the HOMO is expected to be localized primarily on the electron-rich 6-methylpyridine ring, which acts as the electron-donating part of the molecule. The LUMO is likely distributed across the π-antibonding system of the pyridine ring. From the energies of these frontier orbitals, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
Table 1: Hypothetical Reactivity Descriptors for this compound derived from DFT Calculations
| Parameter | Formula | Description | Hypothetical Value |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. | -6.5 eV |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. | -1.2 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | 5.3 eV |
| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. | 6.5 eV |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. | 1.2 eV |
| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. | 2.65 eV |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. | 0.188 eV⁻¹ |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. | 3.85 eV |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. | 2.78 eV |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. researchgate.netacs.org The MEP surface displays regions of varying electron density, which are color-coded to indicate electrostatic potential.
For this compound, the MEP map would reveal:
Negative Regions (Red/Yellow): These areas of high electron density correspond to sites susceptible to electrophilic attack. They are expected to be concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl groups. researchgate.netrsc.org These sites are the primary hydrogen bond acceptors.
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is anticipated on the hydrogen atoms of the two hydroxyl groups, making them strong hydrogen bond donors.
Neutral Regions (Green): These regions, typically found over the carbon backbone and the methyl group, indicate nonpolar areas of the molecule.
The MEP map provides a clear visual representation of where the molecule is most likely to interact with other polar molecules, receptors, or reagents.
Conformational Analysis and Energy Minima Identification
The biological activity and physical properties of a flexible molecule like this compound are dictated by its three-dimensional structure. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule.
The search for stable conformers typically begins with molecular mechanics methods, which rapidly explore the potential energy surface by rotating the molecule's single bonds (e.g., the C-C bond of the ethanediol moiety and the C-C bond connecting the side chain to the pyridine ring). The resulting low-energy structures are then subjected to more accurate geometry optimization using quantum mechanical methods like DFT to determine their precise geometries and relative energies. nih.gov
The relative stability of the different conformers is governed by a balance of intramolecular forces.
Intramolecular Hydrogen Bonding: The presence of two hydroxyl groups and a pyridine nitrogen atom creates multiple possibilities for stabilizing intramolecular hydrogen bonds. Studies on simple 1,2-diols show that the gauche conformation is often more stable than the anti conformation due to the formation of a hydrogen bond between the two hydroxyl groups. acs.orgpearson.comresearchgate.net In this compound, hydrogen bonds could potentially form:
Between the two hydroxyl groups of the diol sidechain.
Between one of the hydroxyl hydrogens (as a donor) and the pyridine nitrogen (as an acceptor). These interactions significantly stabilize specific conformers, making them the most populated at equilibrium. However, some theoretical studies suggest that in vicinal diols like 1,2-ethanediol (B42446), true hydrogen bonds might not form, and the stability is instead due to a combination of electrostatic and hyperconjugation effects. nih.gov
Steric Effects: The methyl group at the 6-position of the pyridine ring introduces steric hindrance. This repulsion can restrict the rotation of the ethanediol side chain, disfavoring conformations where the side chain is oriented towards the methyl group. The final preferred conformation of the molecule will be one that maximizes stabilizing hydrogen bonding while minimizing destabilizing steric clashes.
Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)
Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm or interpret experimental results. aip.org
DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.govnih.govacs.org A strong correlation between the calculated and experimental spectra serves as a powerful tool for structural elucidation.
Table 2: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Hypothetical Experimental | Hypothetical Calculated | |
| Pyridine-C2 | 8.40 | 8.45 |
| Pyridine-C4 | 7.75 | 7.80 |
| Pyridine-C5 | 7.25 | 7.30 |
| Pyridine-C6 | - | - |
| Methyl-C | 2.50 | 2.55 |
| Ethanediol-CH | 4.80 | 4.88 |
| Ethanediol-CH₂ | 3.65 | 3.72 |
| OH (x2) | 4.5-5.5 (broad) | 4.90 |
Vibrational frequency calculations using DFT can predict the positions of major peaks in the infrared (IR) spectrum. These calculated frequencies are often scaled by a constant factor to correct for systematic errors in the theoretical method. Time-Dependent DFT (TD-DFT) can be employed to calculate the electronic transition energies, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. rsc.org
Table 3: Hypothetical Predicted Vibrational Frequencies and UV-Vis Absorption
| Spectroscopic Data | Functional Group / Transition | Hypothetical Predicted Value |
| Vibrational Frequencies | O-H Stretch (H-bonded) | 3350-3450 cm⁻¹ |
| C-H Stretch (Aromatic) | 3050-3100 cm⁻¹ | |
| C-H Stretch (Aliphatic) | 2850-2980 cm⁻¹ | |
| C=N, C=C Stretch (Pyridine Ring) | 1580-1610 cm⁻¹ | |
| C-O Stretch | 1050-1100 cm⁻¹ | |
| UV-Vis Absorption (λmax) | π → π* (Pyridine Ring) | ~265 nm |
| n → π* (Pyridine Ring) | ~290 nm |
Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical studies published that focus on the compound This compound .
Molecular dynamics simulations to analyze its solution-state behavior or intermolecular interactions.
Computational modeling to determine its reaction mechanisms or to calculate its transition states.
Therefore, it is not possible to provide the detailed article as requested in the outline for sections 5.4 and 5.5, as the primary research required to write such content does not appear to exist in the public domain.
Applications of 1 6 Methylpyridin 3 Yl 1,2 Ethanediol As a Versatile Chemical Building Block and Ligand System
Utilization in the Synthesis of Complex Organic Molecules and Heterocyclic Systems
The unique arrangement of functional groups in 1-(6-methylpyridin-3-yl)-1,2-ethanediol provides a robust platform for the synthesis of more elaborate chemical structures. The vicinal diol moiety is a versatile functional handle that can be readily transformed. For instance, it can undergo oxidative cleavage to yield aldehyde fragments, be selectively protected to allow for stepwise synthetic transformations, or be converted into epoxides, which are powerful intermediates for introducing new stereocenters.
The pyridine (B92270) ring itself is a key structural motif in numerous biologically active compounds and can be modified through various reactions. Its nitrogen atom can be N-oxidized, alkylated, or used to direct metallation for further functionalization of the ring. The combination of the diol and the pyridine ring allows for the construction of novel fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. While direct synthetic applications of this specific diol are not extensively documented, its structural components are analogous to intermediates used in the synthesis of complex pyridine derivatives, including those prepared via palladium-catalyzed cross-coupling reactions. mdpi.com The principles of tandem reactions, such as sequential Michael addition and amination, used for constructing nitrogen heterocycles, could potentially be adapted to derivatives of this diol. organic-chemistry.org
Development of Chiral Ligands for Asymmetric Catalysis
The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds. nih.gov Chiral pyridyl alcohols and diols have received considerable attention as ligands for creating effective chiral transition metal catalysts. nih.gov The enantiomerically pure forms of this compound are excellent candidates for this purpose due to their ability to form stable chelate complexes with metal ions.
Chiral pyridyl alcohols can act as bidentate N,O-ligands, coordinating to a metal center through both the pyridine nitrogen and one of the deprotonated hydroxyl groups. nih.gov This coordination creates a rigid, chiral environment around the metal, which is essential for inducing enantioselectivity in a catalytic reaction. The design of such complexes involves reacting the chiral diol ligand with a suitable metal precursor, such as those of iron, cobalt, palladium, or ruthenium. rsc.orgacs.org The steric and electronic properties of the ligand can be fine-tuned; for example, the methyl group at the 6-position of the pyridine ring in this compound influences the steric environment of the resulting metal complex, which can impact its catalytic activity and selectivity. rsc.org The design strategy often focuses on creating a well-defined three-dimensional structure that minimizes local steric hindrance to ensure high reactivity while maximizing stereocontrol. nih.govacs.org
The effectiveness of new chiral ligands is assessed by testing their metal complexes in benchmark asymmetric reactions. For ligands analogous to this compound, several model reactions are relevant. These include the palladium-catalyzed allylic substitution, the enantioselective addition of organozinc reagents to aldehydes, and various oxidation and reduction reactions. nih.govdiva-portal.org The performance of the catalyst is quantified by the chemical yield and, most importantly, the enantiomeric excess (ee) of the product. High enantioselectivity is often achieved through a combination of steric effects and noncovalent interactions between the catalyst and the substrate. nih.gov
Below is a table summarizing the performance of analogous chiral pyridine-based ligands in key model reactions, illustrating the high levels of enantioselectivity that can be achieved.
| Model Reaction | Metal | Ligand Type (Analogue) | Enantiomeric Excess (ee) | Reference |
| Allylic Amination | Palladium | Chiral Pyridine-Phosphine | Up to 94% | lookchem.com |
| Addition of Diethylzinc to Benzaldehyde | Zinc | Chiral Pyridyl Alcohol | Moderate to High | diva-portal.org |
| Thia-Michael Reaction | Iron(II) | Chiral Bipyridine-Diol | Up to 85% | rsc.org |
| C-H Borylation | Iridium | Chiral Pyridine-N,B-Bidentate | High | nih.gov |
Integration into Polymeric Materials and Supramolecular Architectures (excluding biomedical applications)
The bifunctional nature of this compound also makes it a promising candidate for the development of functional polymers and self-assembling supramolecular systems.
The diol functionality allows the molecule to act as a monomer in step-growth polymerization. It can be reacted with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The incorporation of the pyridine moiety into the polymer backbone or as a pendant group can impart desirable properties such as high thermal stability, enhanced solubility, and the ability to coordinate with metal ions. researchgate.netdntb.gov.ua Pyridine-based polybenzimidazoles and polyimides, for instance, are known for their excellent performance at high temperatures. researchgate.netbenicewiczgroup.com
In the realm of supramolecular chemistry, the pyridine nitrogen atom and the hydroxyl groups are capable of forming strong, directional non-covalent interactions, including hydrogen bonds and metal-coordination bonds. rsc.orgnih.govfrontiersin.org These interactions can be used to guide the self-assembly of the molecule into well-defined, higher-order structures such as molecular columns, sheets, or discrete cages. nih.gov The study of pyridine-amide based ligands has shown their ability to form a wide variety of topologies depending on the geometric requirements of a coordinating metal ion. rsc.org Similarly, this compound could be used to construct functional supramolecular materials with applications in catalysis or molecular separation.
Exploration as a Scaffold for Novel Agrochemical or Material Science Leads (excluding human applications)
The pyridine heterocycle is a "privileged scaffold" in chemistry, appearing in a vast number of pharmaceuticals and agrochemicals. rsc.orgnih.gov Its incorporation into pesticide molecules has been shown to enhance biological activity. researchgate.netresearchgate.net The 3-methylpyridine (B133936) core, in particular, is a fundamental structure in the development of pyridine insecticides. researchgate.netnih.gov Therefore, this compound represents a valuable starting point for the synthesis of new agrochemical candidates, where the diol side chain can be modified to optimize efficacy and selectivity.
The table below lists examples of commercial agrochemicals that feature a methyl-pyridine scaffold, underscoring the importance of this structural motif.
| Agrochemical Name | Type | Target |
| Imidacloprid | Insecticide | Sucking insects |
| Nitenpyram | Insecticide | Fleas, aphids |
| Flupyradifurone | Insecticide | Sucking insects |
| Picolinafen | Herbicide | Broadleaf weeds |
| Flonicamid | Insecticide | Aphids |
In material science, pyridine-containing polymers are known for their interesting optical and electronic properties, including fluorescence. mdpi.com Polymers derived from this compound could be explored for applications in light-emitting devices or as chemosensors, where the pyridine unit can interact with analytes and signal a binding event through a change in fluorescence.
Role in Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. wikipedia.org The principles of molecular recognition, which govern the specificity of these interactions, are fundamental to many biological and chemical processes.
The structure of this compound contains multiple sites for non-covalent interactions. The two hydroxyl groups can act as hydrogen bond donors, while the pyridine nitrogen and the hydroxyl oxygens can act as hydrogen bond acceptors. nih.gov This makes the molecule capable of recognizing and binding to complementary guest molecules. For example, it could act as a guest, binding within the cavity of a larger host macrocycle like a cyclodextrin (B1172386) or a calixarene. rsc.org Conversely, it could be incorporated into a larger synthetic host designed to recognize specific guests, such as dicarboxylic acids or metal ions. The pyridine ring can also participate in π-π stacking interactions, further stabilizing host-guest complexes. nih.gov The use of pyridine functional groups as binding sites or linkers is a common strategy in the design of complex host-guest systems and self-assembling molecular containers. rsc.orgresearchgate.net
Advanced Analytical Methodologies for Purity Profiling and Quantitative Analysis of 1 6 Methylpyridin 3 Yl 1,2 Ethanediol
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, PDA, ELSD, MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 1-(6-Methylpyridin-3-yl)-1,2-ethanediol. Its versatility is enhanced by coupling it with various detectors, each providing unique analytical information. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.
UV and Photodiode Array (PDA) Detection: The pyridine (B92270) ring in the compound contains a chromophore that absorbs ultraviolet (UV) light. A UV detector can quantify the compound by measuring its absorbance at a specific wavelength. A PDA detector offers a significant advantage by acquiring the entire UV-visible spectrum for the analyte, which aids in peak identification and purity assessment by checking for co-eluting impurities. nih.govresearchgate.netmdpi.com
Evaporative Light Scattering Detection (ELSD): For impurities that may lack a UV chromophore, the ELSD serves as a universal detector. It nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. This allows for the detection and quantification of virtually all compounds that are less volatile than the mobile phase.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. scispace.com MS detection can determine the molecular weight of the parent compound and its impurities, and tandem MS (MS/MS) can provide structural information through fragmentation patterns. researchgate.net This is invaluable for identifying unknown impurities and confirming the structure of the main compound. For vicinal diols, derivatization with reagents like 6-bromo-3-pyridinylboronic acid can enhance sensitivity and selectivity in LC-MS analysis. researchgate.netnih.gov
Table 1: Illustrative HPLC-PDA Method Parameters
| Parameter | Value |
|---|---|
| Column | Ascentis® Express C8 (10 cm x 4.6 mm, 2.7 µm) nih.gov |
| Mobile Phase | A: 15 mM Ammonium Acetate (pH 5.4) nih.gov B: Acetonitrile nih.gov |
| Gradient | Time-based gradient from low to high organic solvent percentage nih.gov |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 35 - 40 °C nih.gov |
| Injection Volume | 5 - 10 µL |
| PDA Wavelength | 210 - 400 nm (Monitoring at ~269 nm) nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound, being a diol, has low volatility and contains active hydroxyl groups that can lead to poor peak shape and thermal degradation in a GC system. sigmaaldrich.comsigmaaldrich.com To overcome this, derivatization is necessary to convert the polar hydroxyl groups into less polar, more volatile functional groups.
Common derivatization strategies include:
Silylation: Reacting the diol with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form volatile trimethylsilyl (B98337) (TMS) ethers.
Acylation: Esterification with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to produce volatile ester derivatives.
Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other volatile impurities, and the mass spectrometer provides definitive identification based on the mass spectrum and fragmentation pattern of the derivative. mdpi.com
Table 2: Representative GC-MS Method for Derivatized Diols
| Parameter | Value |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | SPB-1000 (modified polyethylene (B3416737) glycol) or equivalent polar phase sigmaaldrich.com |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature ramp (e.g., 100 °C to 280 °C at 10 °C/min) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50 - 500 amu |
Chiral Chromatography (HPLC and GC) for Enantiomeric Purity and Separation of Stereoisomers
The this compound molecule possesses a stereocenter at the carbon bearing the secondary hydroxyl group, meaning it exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. mdpi.com
Chiral HPLC: This is the most common and versatile method for enantiomeric separation. phenomenex.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.combgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are widely applicable and effective for a broad range of compounds. nih.govnih.govmdpi.com Separations can be performed in normal-phase, reversed-phase, or polar organic modes. nih.gov
Chiral GC: For volatile or derivatized enantiomers, chiral GC provides excellent resolution. The stationary phase in the capillary column is coated with a chiral selector, often a cyclodextrin (B1172386) derivative. gcms.czmdpi.commdpi.com The differential interaction between the enantiomers and the chiral selector allows for their separation.
Table 3: Example Chiral HPLC Screening Conditions
| Parameter | Value |
|---|---|
| Columns (CSPs) | Chiralpak® AD-H, Chiralcel® OD-H, Lux® Amylose-1 nih.govnih.govmdpi.com |
| Mobile Phases | Normal Phase: n-Hexane/Ethanol (B145695) (e.g., 85:15, v/v) nih.gov Reversed Phase: Acetonitrile/Water/Formic Acid |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV/PDA (e.g., 254 nm) nih.gov |
Quantitative Nuclear Magnetic Resonance (qNMR) for Accurate Concentration and Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the concentration and purity of a substance without the need for an identical reference standard of the analyte. ox.ac.uk The technique relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.
For the qNMR analysis of this compound, a certified internal standard of known purity and concentration is added to a precisely weighed sample. By comparing the integral of a specific, well-resolved proton signal from the analyte (e.g., the methyl protons or a pyridine ring proton) with the integral of a signal from the internal standard, the absolute quantity of the analyte can be calculated. researchgate.net Key considerations for accurate qNMR include ensuring full relaxation of the nuclei by using a sufficient relaxation delay (D1) and achieving a high signal-to-noise ratio. ox.ac.uk
Table 4: Key Parameters for ¹H qNMR Analysis
| Parameter | Guideline |
|---|---|
| Solvent | Deuterated solvent (e.g., DMSO-d₆, D₂O) in which both analyte and standard are soluble |
| Internal Standard | Certified reference material with non-overlapping signals (e.g., maleic acid, dimethyl sulfone) |
| Pulse Angle | 30-90° |
| Relaxation Delay (D1) | ≥ 5 times the longest T₁ of any signal of interest |
| Number of Scans | Sufficient to achieve Signal-to-Noise > 250:1 for accurate integration ox.ac.uk |
| Data Processing | Careful phasing and baseline correction |
Advanced Capillary Electrophoresis for High-Resolution Separations
Capillary Electrophoresis (CE) is a family of high-resolution separation techniques that use an electric field to separate analytes based on their charge, size, and electrophoretic mobility. fiveable.mewikipedia.org CE offers extremely high separation efficiency (often exceeding that of HPLC), short analysis times, and minimal sample consumption. researchgate.net
For this compound, Capillary Zone Electrophoresis (CZE) is a suitable mode. The pyridine nitrogen can be protonated in an acidic buffer, giving the molecule a positive charge and allowing it to be separated based on its charge-to-size ratio. CE is particularly powerful for impurity profiling, as it can resolve closely related isomers that may be difficult to separate by HPLC. mdpi.commdpi.comresearchgate.net By incorporating chiral selectors (e.g., cyclodextrins) into the background electrolyte, CE can also be adapted for enantiomeric separations. nih.gov
Table 5: General Capillary Zone Electrophoresis (CZE) Conditions
| Parameter | Value |
|---|---|
| Capillary | Fused silica (B1680970) (e.g., 50 µm i.d., 50-60 cm total length) mdpi.com |
| Background Electrolyte | Borate or phosphate (B84403) buffer (e.g., 50 mM borate, pH 9.3) mdpi.com |
| Organic Modifier | Acetonitrile (e.g., up to 50% v/v) mdpi.com |
| Separation Voltage | 25 - 30 kV mdpi.com |
| Temperature | 25 °C mdpi.com |
| Injection | Hydrodynamic (pressure) injection mdpi.com |
| Detection | Diode Array Detector (DAD) |
Future Directions and Emerging Research Avenues for Pyridyl 1,2 Ethanediols
Development of Novel and Unprecedented Synthetic Strategies for Analogues
While foundational methods for the synthesis of pyridyl diols exist, future research will likely focus on developing more efficient, stereoselective, and diverse synthetic routes to access a wide array of analogues. The creation of a library of these compounds with varied substitution patterns on the pyridine (B92270) ring is essential for systematically investigating their properties and applications.
Key areas for development include:
Asymmetric Dihydroxylation: Advancing the asymmetric dihydroxylation of vinyl pyridines to afford enantiomerically pure pyridyl-1,2-ethanediols. Research could focus on new catalytic systems that offer higher yields and enantioselectivities for a broader range of substituted vinyl pyridine substrates.
Biocatalysis: Employing enzymes, such as lipases, for the kinetic resolution of racemic pyridyl ethanols and their derivatives. researchgate.net Lipase-catalyzed asymmetric acetylation has proven effective for resolving similar chiral pyridyl alcohols, yielding products with excellent enantiomeric purity. researchgate.net This approach could be adapted and optimized for diol analogues.
Multicomponent Reactions: Designing novel one-pot, multicomponent reactions to construct complex pyridyl-1,2-ethanediol analogues from simple precursors. Such strategies enhance synthetic efficiency and allow for rapid diversification of molecular structures. mdpi.com
A summary of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantage | Key Research Focus |
| Asymmetric Dihydroxylation | Direct access to chiral diols | Development of new ligands and catalysts for vinyl pyridines |
| Biocatalytic Resolution | High enantioselectivity, green chemistry | Screening and engineering of enzymes (e.g., lipases) |
| Multicomponent Reactions | High efficiency, molecular diversity | Design of novel reaction cascades |
| Grignard Reagent Addition | Versatility in introducing alkyl groups | Lewis acid-assisted asymmetric alkylation of alkenyl pyridines |
Exploration of Non-Covalent Interactions and Self-Assembly Properties
The combination of the hydrogen-bond donating diol group and the hydrogen-bond accepting pyridine nitrogen atom makes 1-(6-methylpyridin-3-yl)-1,2-ethanediol and its analogues prime candidates for studies in supramolecular chemistry. The ability of these molecules to engage in specific and directional non-covalent interactions could lead to the formation of highly ordered self-assembled structures.
Future research in this area could investigate:
Crystal Engineering: Systematically studying the solid-state packing of various pyridyl diol analogues to understand how substitutions on the pyridine ring influence the formation of hydrogen-bonding networks and crystal lattices.
Coordination Chemistry: The pyridine nitrogen serves as an excellent ligand for metal ions. cymitquimica.com Research into the coordination of pyridyl-1,2-ethanediols with various metals could lead to the creation of novel metal-organic frameworks (MOFs) or discrete coordination complexes with interesting topological and functional properties. Studies on related N-donor ligands show that the binding is primarily noncovalent and can be influenced by repulsive ligand-ligand interactions. nih.govnih.gov
Solution-State Aggregation: Investigating the self-assembly behavior of these compounds in different solvents to form gels, liquid crystals, or other supramolecular polymers.
Design of Advanced Catalytic Systems Incorporating the Compound as a Chiral Element
Chiral diols and pyridine derivatives are privileged structures in asymmetric catalysis, often serving as ligands for metal-based catalysts or as organocatalysts themselves. The fusion of these two motifs in pyridyl-1,2-ethanediols presents a significant opportunity for the development of new catalytic systems.
Emerging research avenues include:
Chiral Ligand Synthesis: Using enantiomerically pure this compound as a scaffold to synthesize a new class of P,N or N,N-type ligands for transition metal catalysis. Chiral pyridine-containing ligands are highly sought after for their effectiveness in a range of asymmetric transformations. rsc.orgresearchgate.net
Asymmetric Hydrogenation: Developing catalysts based on these ligands for the asymmetric hydrogenation of challenging substrates like cyclic imines. rsc.org
Organocatalysis: Exploring the potential of the compound and its derivatives to act as chiral Brønsted acids or bases, or as hydrogen-bond donors in organocatalytic reactions. This approach has been successful in the enantioselective addition of radicals to vinylpyridines. nih.gov
The table below outlines potential catalytic applications.
| Catalytic Application | Role of Pyridyl-1,2-Ethanediol | Target Reactions |
| Asymmetric Metal Catalysis | Chiral Ligand Precursor | Hydrogenation, C-C bond formation, Alkylation nih.gov |
| Organocatalysis | Chiral H-bond Donor/Brønsted Acid | Michael additions, Aldol (B89426) reactions, Radical additions nih.gov |
| Supramolecular Catalysis | Self-Assembled Catalyst Scaffold | Reactions within confined, chiral environments |
Investigation into Photophysical Properties and Optoelectronic Applications
Pyridine-containing molecules are integral components of many functional dyes and materials used in optoelectronics. The photophysical properties of imidazo[1,2-a]pyridines, for instance, are well-explored, showing that their fluorescence can be tuned by substituents. ijrpr.com Introducing a diol functionality offers a handle for further modification and for influencing intermolecular interactions, which can affect solid-state emission properties.
Future investigations should focus on:
Fluorophore Development: Synthesizing derivatives of this compound where the pyridine ring is part of a larger π-conjugated system. The goal would be to create novel fluorescent probes or emitters for applications in sensing or organic light-emitting diodes (OLEDs). The emission properties of such systems are often influenced by intramolecular charge transfer (ICT). researchgate.net
Luminescent Metal Complexes: Using the compound as a ligand to create luminescent metal complexes, particularly with ruthenium(II) or iridium(III) centers. rsc.orgmdpi.com The interplay between metal-to-ligand charge transfer (MLCT) and ligand-localized excited states could lead to materials with unique emissive properties. rsc.org
Solvatochromism and Halochromism: Characterizing how the absorption and emission spectra of these compounds change in response to solvent polarity or pH, which could lead to applications as environmental sensors. researchgate.net
Discovery of Unexpected Reactivity and Transformational Potentials
A fundamental aspect of chemical research is the exploration of new reactions and the discovery of unexpected molecular transformations. The unique combination of functional groups in this compound—a nucleophilic nitrogen, a potentially acidic diol, and an aromatic ring susceptible to modification—provides a rich playground for discovering novel reactivity.
Potential areas for exploration include:
Ring-Opening and Rearrangement Reactions: Investigating the behavior of the compound under thermal, photochemical, or catalytic stress to uncover novel rearrangement or ring-opening pathways of the pyridine nucleus.
Oxidative Cleavage: Studying the selective oxidative cleavage of the diol C-C bond to generate pyridyl aldehydes, which are valuable synthetic intermediates.
Electrophilic and Nucleophilic Aromatic Substitution: Exploring the regioselectivity of substitution reactions on the 6-methylpyridine ring and how it is influenced by the 1,2-ethanediol (B42446) substituent, potentially leading to new functionalized pyridine building blocks.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(6-Methylpyridin-3-yl)-1,2-ethanediol, and how can regioselectivity be controlled?
- Methodological Answer : A regioselective synthesis can be designed using pyridine derivatives as precursors. For example, green synthesis approaches (e.g., microwave-assisted or catalyst-driven reactions) can optimize yield and selectivity . Substitution patterns on the pyridine ring (e.g., methyl groups at position 6) influence regioselectivity during diol formation. Reaction conditions (pH, temperature) must be systematically varied to minimize side products, as demonstrated in analogous pyridine-based syntheses .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Characterization should combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify proton environments and carbon frameworks, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For diastereomeric purity, chiral HPLC with polar stationary phases (e.g., cellulose derivatives) is recommended, as applied to structurally related pyridine alcohols .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) effectively separates polar diols. Recrystallization in ethanol/water mixtures can further enhance purity. Solubility data from related pyridine-methanol derivatives (e.g., (6-methyl-pyridin-3-yl)-methanol) suggest aqueous solubility challenges, necessitating solvent optimization .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., hydrogen bonding or rotameric equilibria). Use variable-temperature NMR to identify exchange processes. Compare experimental spectra with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA software), referencing PubChem’s computational protocols for pyridine derivatives .
Q. What strategies optimize the compound’s stability under varying pH conditions for biological assays?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 37°C. Monitor degradation via HPLC-UV and LC-MS. Structural analogs like pantoprazole sodium (a pH-sensitive drug) require lyophilization or storage in inert atmospheres to prevent hydrolysis, suggesting similar handling for the diol .
Q. How can computational methods predict reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Molecular docking or molecular dynamics simulations can model interactions between the diol and enzymes or receptors. Tools like AutoDock Vina or Schrödinger Suite, validated for pyridine-based inhibitors, help prioritize derivatives for synthesis. Reaction pathway prediction software (e.g., ChemAxon) can simulate regioselective functionalization .
Q. What experimental designs are critical for assessing the compound’s potential as a chiral ligand in asymmetric catalysis?
- Methodological Answer : Test enantioselectivity in model reactions (e.g., asymmetric aldol or hydrogenation reactions). Use circular dichroism (CD) spectroscopy to confirm ligand chirality. Compare results with known ligands (e.g., BINOL derivatives), adjusting steric and electronic parameters through substituent variation on the pyridine ring .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental solubility profiles?
- Methodological Answer : Reconcile differences by cross-validating computational solubility predictions (e.g., COSMO-RS) with experimental shake-flask methods. For pyridine derivatives, solvent polarity and hydrogen-bonding capacity significantly impact solubility, necessitating iterative refinement of force field parameters in simulations .
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate EC50/LC50 values. Validate reproducibility via ANOVA and post-hoc tests (e.g., Tukey’s HSD). Reference protocols from antibiotic studies (e.g., levofloxacin toxicity assays) to ensure compliance with OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
